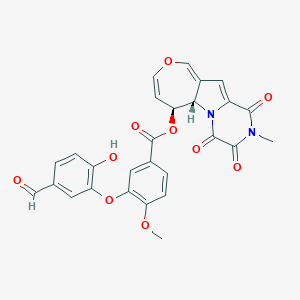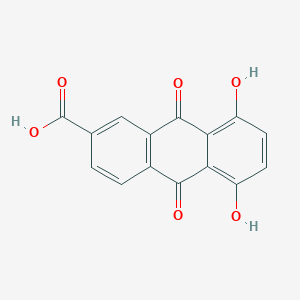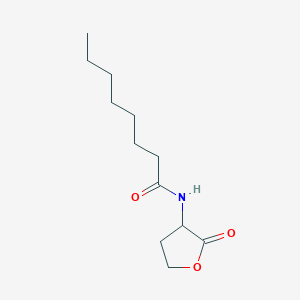![molecular formula C22H25N7O5 B010233 N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide CAS No. 106359-94-8](/img/structure/B10233.png)
N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide, also known as DCMU, is a herbicide that inhibits photosynthesis in plants. It has been widely used in scientific research to study the mechanism of photosynthesis and its effects on plant growth.
Scientific Research Applications
N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide has been widely used in scientific research to study the mechanism of photosynthesis in plants. It inhibits the electron transport chain in photosystem II, which is responsible for generating oxygen and ATP in plants. This inhibition leads to a decrease in photosynthesis and a reduction in plant growth. This compound has also been used to study the effects of photosynthesis on the environment, such as the role of photosynthesis in carbon sequestration.
Mechanism of Action
N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide inhibits the electron transport chain in photosystem II by binding to the D1 protein. This protein is responsible for transferring electrons from the water-splitting complex to the plastoquinone pool. By inhibiting this process, this compound prevents the generation of oxygen and ATP in plants, leading to a decrease in photosynthesis and plant growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on plants. It inhibits the synthesis of chlorophyll, carotenoids, and other pigments that are essential for photosynthesis. It also affects the structure and function of the thylakoid membrane, which is responsible for the light-dependent reactions of photosynthesis. Additionally, this compound has been shown to have toxic effects on aquatic organisms, such as fish and invertebrates.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide in lab experiments is its ability to selectively inhibit photosystem II without affecting other cellular processes. This allows researchers to study the effects of photosynthesis on plant growth and development in a controlled environment. However, this compound has some limitations as well. It is toxic to some aquatic organisms, which can limit its use in certain experiments. Additionally, this compound can have variable effects on different plant species, which can make it difficult to compare results across experiments.
Future Directions
There are a number of future directions for research on N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide. One area of interest is the use of this compound in the development of herbicides that are more selective and less toxic to the environment. Another area of interest is the role of this compound in the regulation of plant growth and development. Finally, there is a need for more research on the effects of this compound on aquatic organisms and the environment, in order to develop more sustainable agricultural practices.
Synthesis Methods
N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide can be synthesized using a two-step process. In the first step, 2,5-dipropylaniline is reacted with acryloyl chloride to form N-(2,5-dipropylphenyl)acrylamide. In the second step, N-(2,5-dipropylphenyl)acrylamide is reacted with potassium cyanate and 2,4-dinitrofluorobenzene to form this compound.
Properties
| 106359-94-8 | |
Molecular Formula |
C22H25N7O5 |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide |
InChI |
InChI=1S/C22H25N7O5/c1-4-9-27(10-5-2)16-7-8-18(19(12-16)24-21(30)6-3)25-26-22-15(14-23)11-17(28(31)32)13-20(22)29(33)34/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,24,30) |
InChI Key |
NWYOTHZBYSKPSO-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C#N)NC(=O)CC |
Canonical SMILES |
CCCN(CCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C#N)NC(=O)CC |
| 106359-94-8 | |
Pictograms |
Irritant |
synonyms |
2'-(2-cyano-4,6-dinitrophenylazo)-5'-(N,N-dipropylamino)propionanilide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate](/img/structure/B10164.png)
![(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide](/img/structure/B10165.png)



![(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile](/img/structure/B10173.png)
![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)

